Cyclobutyl(pyridin-4-yl)methanamine
Description
Cyclobutyl(pyridin-4-yl)methanamine is a bicyclic amine derivative composed of a cyclobutyl ring attached to a methanamine group, which is further substituted with a pyridin-4-yl moiety. Its molecular formula is C₁₀H₁₃N₂, with a molecular weight of 161.23 g/mol (calculated). The pyridine ring enhances solubility and hydrogen-bonding capacity, while the cyclobutyl group imposes steric constraints that may influence binding specificity.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
cyclobutyl(pyridin-4-yl)methanamine |
InChI |
InChI=1S/C10H14N2/c11-10(8-2-1-3-8)9-4-6-12-7-5-9/h4-8,10H,1-3,11H2 |
InChI Key |
KFWCZAZAYCZEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(pyridin-4-yl)methanamine typically involves the coupling of cyclobutyl derivatives with pyridin-4-yl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-carbon bond between the cyclobutyl and pyridin-4-yl groups . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(pyridin-4-yl)methanamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Functionalized pyridin-4-yl derivatives.
Scientific Research Applications
Cyclobutyl(pyridin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutyl(pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Group Variations
Aromatic Ring Modifications
- The ¹H NMR (D₂O) shows aromatic protons at δ 7.28–7.36 ppm for the phenyl group, contrasting with pyridine’s deshielded protons (~δ 8.5–9.0 ppm). This substitution may reduce solubility but improve blood-brain barrier penetration.
Functional Group Additions
- {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol (): The hydroxyl group introduces polarity and hydrogen-bond donor capacity, which may enhance aqueous solubility but reduce metabolic stability.
Heterocyclic Modifications
- (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine (): The 4-methylpiperazine substituent introduces a basic nitrogen, increasing water solubility (as evidenced by HRMS-ESI data). This modification is common in kinase inhibitors to improve pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
